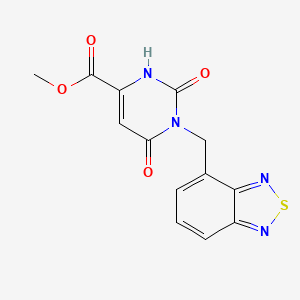
methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate
説明
Methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C13H10N4O4S and its molecular weight is 318.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(2,1,3-benzothiadiazol-4-ylmethyl)-2,6-dioxo-3H-pyrimidine-4-carboxylate (CAS Number: 1420776-13-1) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10N4O4S
- Molecular Weight : 318.31 g/mol
- IUPAC Name : Methyl 3-(2,1,3-benzothiadiazol-4-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate
- Structure : The compound features a pyrimidine core substituted with a benzothiadiazole moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that benzothiadiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. This inhibition is crucial for its antimicrobial effects .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various benzothiadiazole derivatives reported that this compound exhibited broad-spectrum antimicrobial activity. The compound was tested against a panel of bacteria and fungi, demonstrating significant effectiveness with low MIC values .
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the binding affinities of this compound with target proteins associated with microbial resistance. The binding interactions were analyzed using software tools that predict the efficacy based on structural compatibility .
- Pharmacokinetic Profile : The pharmacokinetic properties of the compound were assessed using SwissADME predictions. Results indicated favorable absorption characteristics and compliance with Lipinski's rule of five, suggesting good bioavailability potential .
特性
IUPAC Name |
methyl 3-(2,1,3-benzothiadiazol-4-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-21-12(19)9-5-10(18)17(13(20)14-9)6-7-3-2-4-8-11(7)16-22-15-8/h2-5H,6H2,1H3,(H,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBORXIXAFAWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=O)N1)CC2=CC=CC3=NSN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















